2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a difluoromethyl group attached to a pyrido[1,2-a]pyrimidin-4-one core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrido[1,2-a]pyrimidin-4-one derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-1H-benzimidazole
- 5-chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
- 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Uniqueness
2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H10F2N2O |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(difluoromethyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)6-5-8(14)13-4-2-1-3-7(13)12-6/h5,9H,1-4H2 |
InChI Key |
PSPONCJGKUQDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=CC2=O)C(F)F)C1 |
Origin of Product |
United States |
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